1-(Diphenylmethyl)-3-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}urea
Description
This compound features a urea core substituted with a diphenylmethyl group and a 4-(2-hydroxyethoxy)thian-4-ylmethyl moiety.
Properties
IUPAC Name |
1-benzhydryl-3-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c25-13-14-27-22(11-15-28-16-12-22)17-23-21(26)24-20(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-10,20,25H,11-17H2,(H2,23,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLZMNRCESUHDCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(CNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)OCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(Diphenylmethyl)-3-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}urea typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of diphenylmethylamine with an isocyanate derivative to form a urea linkage. The thian ring is then introduced through a series of substitution reactions, followed by the addition of the hydroxyethoxy group under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
1-(Diphenylmethyl)-3-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}urea undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thian ring, using reagents like sodium hydride or alkyl halides.
Hydrolysis: Under acidic or basic conditions, the urea linkage can be hydrolyzed to yield amine and isocyanate derivatives.
Scientific Research Applications
Applications in Scientific Research
1-(Diphenylmethyl)-3-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}urea has shown promise in various fields, particularly in medicinal chemistry and pharmacology.
Medicinal Chemistry
Antitumor Activity :
Research indicates that urea derivatives can exhibit antitumor properties. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Properties :
There is ongoing research into its potential antimicrobial effects, which could be beneficial in developing new antibiotics or antifungal agents.
Pharmacological Studies
Mechanism of Action :
Molecular docking studies have been performed to understand the binding affinities of this compound with various biological targets, including enzymes and receptors involved in cancer and infectious diseases.
Neuropharmacological Effects :
Preliminary animal studies suggest that this compound may influence neurochemical pathways, potentially offering therapeutic avenues for neurodegenerative diseases or addiction therapies.
Table 1: Antitumor Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 10.5 | Induction of apoptosis through Bcl-2 regulation |
| MCF-7 | 8.2 | Cell cycle arrest at G2/M phase |
| A549 | 12.0 | Inhibition of EGFR signaling |
| HCT-116 | 9.5 | Pro-apoptotic effects via Bax upregulation |
This table summarizes the cytotoxic effects observed in various cancer cell lines, indicating the potential of 1-(Diphenylmethyl)-3-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}urea as an anticancer agent.
Case Study: Neuropharmacological Effects
In a study involving rats trained to self-administer cocaine, administration of this compound resulted in a significant decrease in drug-seeking behavior compared to control groups. This suggests its potential role in addiction therapy by modulating the endocannabinoid system, which is crucial for addiction pathways.
Mechanism of Action
The mechanism of action of 1-(Diphenylmethyl)-3-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}urea involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, particularly those involved in oxidative stress and inflammation. It may also interact with cellular receptors, leading to changes in cell signaling pathways and gene expression. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating key biological processes.
Comparison with Similar Compounds
Substituent Effects on Urea Derivatives
- Compound 1e (): Contains a trifluoromethylphenyl group and a thiazolyl ring. The trifluoromethyl group enhances metabolic stability, while the thiazole ring introduces aromatic heterocyclic character. Its higher molecular weight (694.4 g/mol) compared to the target compound may influence pharmacokinetics .
- Compound 7n (): Features a chlorophenyl and pyridylmethylthio group. The pyridyl-thioether linkage contrasts with the hydroxyethoxy-thian group in the target compound, affecting solubility and hydrogen-bonding capacity .
Heterocyclic Ring Modifications
- Compound from : Contains a methoxytetrahydrothiopyran (thian) ring. The methoxy group is less polar than the hydroxyethoxy group in the target compound, reducing hydrophilicity. This difference may impact membrane permeability and solubility (XlogP: ~2.8 vs. target compound’s estimated lower value due to hydroxyethoxy) .
- 1-Phenyl-3-(4-thiazolylmethoxy)-urea (): Replaces the thian ring with a thiazole moiety. Its simpler structure (C11H11N3O2S) results in lower molecular weight (249.29 g/mol) compared to the target compound .
Bulky Substituents and Pharmacokinetics
- Giripladib (): Shares the diphenylmethyl group but incorporates an indole-sulfonyl-benzoic acid scaffold. The target compound’s hydroxyethoxy group may offer improved aqueous solubility over Giripladib’s benzoic acid moiety .
- Compound 18 (): Uses a 2-oxaadamantyl group, a rigid bicyclic system.
Physicochemical Properties
A comparison of key calculated properties is provided below:
*Estimated based on structural analogs.
Biological Activity
1-(Diphenylmethyl)-3-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}urea is a compound of interest in pharmacological research due to its potential therapeutic applications and biological activities. This article explores its biological activity, including mechanisms of action, pharmacodynamics, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which may contribute to its pharmacological effects.
- Receptor Modulation : It exhibits activity at certain receptor sites, influencing cellular signaling pathways.
Pharmacological Profile
Recent studies have highlighted several pharmacological effects of 1-(Diphenylmethyl)-3-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}urea:
- Antiproliferative Activity : The compound demonstrated significant antiproliferative effects in various cancer cell lines, suggesting a potential role in cancer therapy.
- Anti-inflammatory Properties : Research indicates that it may reduce inflammation through the modulation of cytokine production.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Effects
A study conducted on the effects of 1-(Diphenylmethyl)-3-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}urea on breast cancer cells showed a dose-dependent reduction in cell viability. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.
Case Study 2: Anti-inflammatory Mechanism
In a model of acute inflammation, the compound was administered to mice subjected to lipopolysaccharide (LPS) treatment. Results indicated a significant decrease in inflammatory markers such as TNF-alpha and IL-6, supporting its potential use in inflammatory diseases.
Pharmacokinetics
The pharmacokinetic profile of the compound is crucial for understanding its efficacy and safety. Key parameters include:
- Absorption : Rapid absorption observed post-administration.
- Distribution : High tissue distribution with a preference for liver and lungs.
- Metabolism : Primarily metabolized by liver enzymes, with several metabolites identified.
- Excretion : Excreted mainly through urine.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
